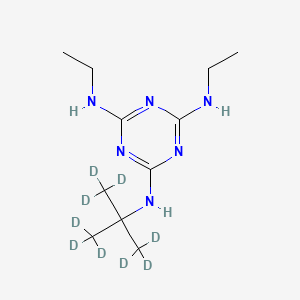
Zolmitriptan Namino-sucraloside (Mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zolmitriptan Namino-sucraloside is a compound that combines the properties of zolmitriptan, a well-known triptan used for the treatment of migraines, with namino-sucraloside, a derivative of sucralose. This mixture aims to enhance the bioavailability and efficacy of zolmitriptan by leveraging the properties of namino-sucraloside.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolmitriptan Namino-sucraloside involves multiple steps. Zolmitriptan is synthesized through a series of reactions starting from indole derivatives. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis.
Attachment of the oxazolidinone ring: This involves the reaction of the indole derivative with an appropriate oxazolidinone precursor.
Introduction of the dimethylaminoethyl side chain: This is done through a substitution reaction.
Namino-sucraloside is synthesized by modifying sucralose through amination reactions. The final step involves the conjugation of zolmitriptan with namino-sucraloside under mild conditions to form the desired mixture.
Industrial Production Methods
Industrial production of Zolmitriptan Namino-sucraloside involves large-scale synthesis of both zolmitriptan and namino-sucraloside, followed by their conjugation. The process is optimized for high yield and purity, involving:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the conjugation step to ensure consistent product quality.
Purification: through crystallization and chromatography techniques.
化学反应分析
Types of Reactions
Zolmitriptan Namino-sucraloside undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: These are primarily hydroxylated derivatives.
Reduced derivatives: These include compounds with modified side chains.
Substituted products: These are derivatives with different alkyl or acyl groups attached.
科学研究应用
Zolmitriptan Namino-sucraloside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of conjugation on bioavailability.
Biology: Investigated for its potential to cross the blood-brain barrier more effectively than zolmitriptan alone.
Medicine: Explored for its enhanced efficacy in treating migraines and other neurological disorders.
Industry: Used in the development of new drug delivery systems and formulations.
作用机制
The mechanism of action of Zolmitriptan Namino-sucraloside involves:
Binding to 5-HT1B/1D receptors: This leads to vasoconstriction of intracranial blood vessels, reducing migraine symptoms.
Inhibition of pro-inflammatory neuropeptides: This reduces inflammation and pain.
Enhanced bioavailability: Namino-sucraloside improves the solubility and absorption of zolmitriptan, leading to faster and more effective relief.
相似化合物的比较
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Known for its rapid onset of action.
Eletriptan: Noted for its high efficacy and longer duration of action.
Uniqueness
Zolmitriptan Namino-sucraloside stands out due to its enhanced bioavailability and efficacy, attributed to the presence of namino-sucraloside. This makes it a promising candidate for more effective migraine treatment compared to other triptans.
属性
分子式 |
C56H80Cl6N6O20 |
|---|---|
分子量 |
1370.0 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;[(5S)-2-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/2C28H39Cl2N3O10.2ClH/c1-33(2,6-5-15-10-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)13-28(25(38)22(35)19(9-29)42-28)43-26-24(37)23(36)21(30)20(11-34)41-26;1-33(2,6-5-15-9-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)10-19-22(35)25(38)28(13-29,42-19)43-26-24(37)23(36)21(30)20(11-34)41-26;;/h3-4,8,10,16,19-26,31,34-38H,5-7,9,11-13H2,1-2H3;3-4,8-9,16,19-26,31,34-38H,5-7,10-13H2,1-2H3;2*1H/t16-,19-,20?,21+,22?,23?,24?,25?,26-,28?;16-,19+,20?,21+,22?,23?,24?,25?,26-,28+;;/m11../s1 |
InChI 键 |
CMJSYYJXVCZULS-UMNUXSNDSA-N |
手性 SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)C[C@H]4C(C([C@](O4)(CCl)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)CC4(C(C([C@H](O4)CCl)O)O)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
规范 SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4C(C(C(O4)(CCl)OC5C(C(C(C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4(C(C(C(O4)CCl)O)O)OC5C(C(C(C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
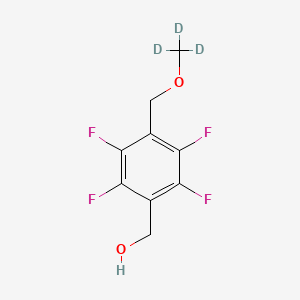

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
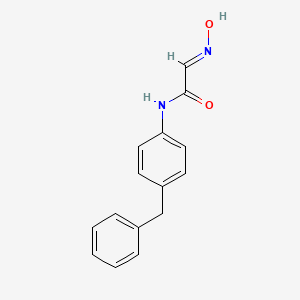
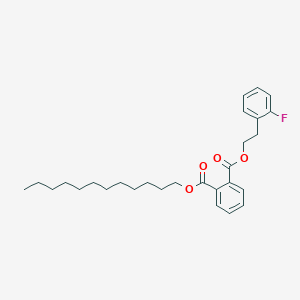
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
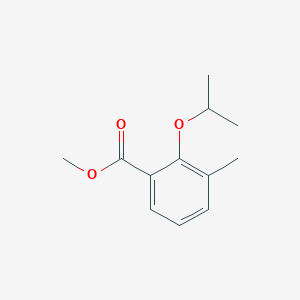
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
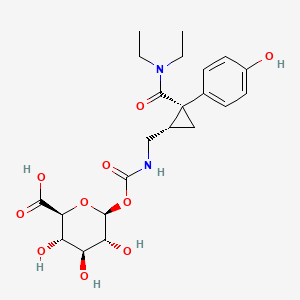
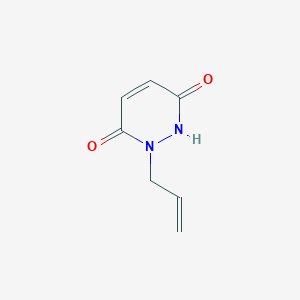
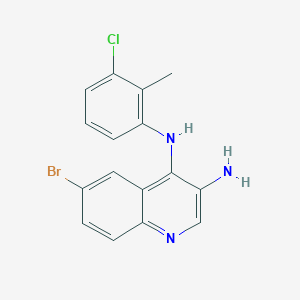
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
